ethyl 2-{(3E)-3-[hydroxy(4-methoxy-2-methylphenyl)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-[3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may produce alcohols .
Scientific Research Applications
Ethyl 2-[3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of ethyl 2-[3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism depends on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
- Ethyl 2-[3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-2-oxo-5-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Uniqueness
What sets ethyl 2-[3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate apart from similar compounds is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C26H24N2O6S |
---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
ethyl 2-[(4E)-4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]-2,3-dioxo-5-phenylpyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C26H24N2O6S/c1-5-34-25(32)23-15(3)27-26(35-23)28-20(16-9-7-6-8-10-16)19(22(30)24(28)31)21(29)18-12-11-17(33-4)13-14(18)2/h6-13,20,29H,5H2,1-4H3/b21-19+ |
InChI Key |
GPDBRYSZNBJIHA-XUTLUUPISA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=C(C=C(C=C3)OC)C)\O)/C(=O)C2=O)C4=CC=CC=C4)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=C(C=C(C=C3)OC)C)O)C(=O)C2=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
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